molecular formula C12H20N2 B3060888 MDL-72527 free base CAS No. 99207-33-7

MDL-72527 free base

Cat. No.: B3060888
CAS No.: 99207-33-7
M. Wt: 192.30 g/mol
InChI Key: IKSQCMLJDHRWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MDL-72527 free base is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C12H20N2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h5-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQCMLJDHRWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNCCCCNCC=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259716
Record name N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99207-33-7
Record name N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99207-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDL-72527 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099207337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDL72527
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N1,N4-Di-2,3-butadien-1-yl-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-72527 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28L05X0YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Polyamine Metabolism Research

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell growth, differentiation, and survival. nih.govaacrjournals.org The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Polyamine oxidase (PAO) is a key FAD-dependent enzyme in the catabolic pathway, responsible for the oxidation of N1-acetylated spermidine and spermine back to putrescine and spermidine, respectively. nih.govaacrjournals.org This process is vital for maintaining polyamine homeostasis.

MDL-72527 functions as a selective, enzyme-activated irreversible inhibitor of PAO. nih.gov By blocking PAO, MDL-72527 disrupts the normal catabolism of polyamines, leading to a reduction in putrescine and spermidine levels and an accumulation of N1-acetylated spermidine. nih.govaacrjournals.org This targeted inhibition allows researchers to probe the physiological roles of PAO and the consequences of dysregulated polyamine metabolism in various biological systems. nih.gov Its application has been instrumental in studies ranging from cancer biology to neurodegenerative diseases. caymanchem.commdpi.com

Historical Development and Initial Characterization As an Enzyme Inactivator

MDL-72527 was first designed in 1985 as a selective, enzyme-activated irreversible inhibitor of polyamine oxidase. nih.gov Its development was a significant step forward in the study of polyamine metabolism, providing a tool to specifically probe the function of PAO without affecting other enzymes involved in polyamine biosynthesis or degradation. nih.gov

Initial characterization demonstrated that MDL-72527 inactivates PAO in a time-dependent manner at micromolar concentrations, both in cellular models and in vivo across various animal tissues. nih.gov A key feature of its design is its mechanism-based inactivation, where the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then irreversibly binds to the enzyme. This high specificity for PAO, with no significant inhibition of other amine oxidases like monoamine oxidase or D-amino acid oxidase, established MDL-72527 as a precise molecular probe. nih.govcaymanchem.com

Overview of Research Utility and Significance

Polyamine Oxidase (PAO) Inhibition

MDL-72527 is recognized as a significant inhibitor of Polyamine Oxidases (PAOs), a class of FAD-dependent enzymes.

MDL-72527 has been designed and characterized as a selective enzyme-activated irreversible inhibitor of polyamine oxidase (EC 1.5.3.11) researchgate.netnih.gov. It demonstrates potent inhibitory activity against FAD-dependent PAOs researchgate.netnih.gov. Specifically, it inhibits both Spermine Oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO) caymanchem.comportlandpress.comresearchgate.nettandfonline.compnas.org. Importantly, MDL-72527 does not exhibit inhibitory effects on other related enzymes such as monoamine oxidase or D-amino acid oxidase caymanchem.com. This selectivity is crucial for its utility as a research tool and potential therapeutic agent, as it targets specific pathways without broadly affecting amine metabolism researchgate.netnih.gov.

MDL-72527 functions as an irreversible inhibitor of PAO researchgate.netresearchgate.netresearchgate.net. Its mechanism involves enzyme activation followed by time-dependent inactivation researchgate.netnih.gov. Kinetic studies have indicated that the inactivation process occurs in a time-dependent manner, suggesting a covalent modification of the enzyme's active site mdpi.com. Mass spectrometry analysis has identified cysteine residue 215 as a potential site of modification within the enzyme mdpi.com. This irreversible binding leads to a sustained loss of enzyme activity. MDL-72527 is characterized as an irreversible competitive inhibitor of PAO and SMOX researchgate.netresearchgate.net.

MDL-72527 exhibits significant inhibitory activity against Acetylpolyamine Oxidase (APAO) caymanchem.com. Research indicates that the affinity of MDL-72527 for SMOX (Km 63.0 μM) is considerably lower than its affinity for APAO (Km 0.1 μM) nih.gov. This suggests a higher potency in inhibiting APAO compared to SMOX, although it effectively inhibits both caymanchem.compnas.org. The IC50 value for APAO inhibition by MDL-72527 is reported as 0.02 µM caymanchem.com.

Spermine Oxidase (SMOX) Inhibition

In addition to PAO, MDL-72527 is a potent inhibitor of Spermine Oxidase (SMOX), an enzyme crucial for spermine catabolism.

MDL-72527 competitively inhibits the oxidation of spermine catalyzed by SMOX nih.gov. It is classified as an irreversible competitive inhibitor of SMOX researchgate.netresearchgate.net. Studies have shown that MDL-72527 specifically inhibits SMOX with a reported Ki of 63 µM tandfonline.comresearchgate.net. Its mechanism involves binding to the enzyme's active site, leading to a loss of catalytic function nih.gov.

The inhibition of SMOX by MDL-72527 is characterized by an irreversible loss of enzyme activity, particularly with prolonged exposure nih.govmdpi.com. This irreversible inactivation is a key feature of its mechanism, distinguishing it from reversible inhibitors nih.govmdpi.com. The compound's ability to permanently inactivate SMOX underscores its utility in studying the physiological and pathological roles of this enzyme.

Comparative Inhibition Efficiency against SMOX

MDL-72527 is a well-characterized, irreversible inhibitor of spermine oxidase (SMOX) researchgate.netnih.gov. Its efficacy in inhibiting SMOX has been quantified through various studies, establishing its potency relative to other known SMOX inhibitors. The compound typically demonstrates an inhibitory constant (Ki) around 63 µM for purified SMOX and an IC50 value in the range of 89-100 µM researchgate.nettandfonline.comnih.gov. Compared to other SMOX inhibitors such as SI-4650 (IC50 = 289 µM) and 2,11-Met₂-Spm (IC50 = 169 µM), MDL-72527 exhibits superior potency researchgate.net. While potent, it is also known to inhibit N¹-acetylpolyamine oxidase (APAO), with a Ki value of approximately 20 µM reported for murine APAO tandfonline.com.

Table 1: Comparative Inhibition Efficiency Against SMOX

InhibitorTarget EnzymeKi (µM)IC₅₀ (µM)Reference(s)
MDL-72527SMOX6389-100 researchgate.nettandfonline.comnih.gov
MDL-72527SMOX-~90 researchgate.netactanaturae.ru
SI-4650SMOX-289 researchgate.net
2,11-Met₂-SpmSMOX-169 researchgate.net
MDL-72527APAO (murine)20- tandfonline.com

Lysosomotropic Properties and Cellular Accumulation

A key characteristic of MDL-72527 is its lysosomotropic nature, meaning it tends to accumulate within lysosomes aacrjournals.orgresearchgate.netspandidos-publications.comiiarjournals.org. This property significantly influences its cellular effects, contributing to its ability to induce apoptosis and enhance the cytotoxicity of other compounds aacrjournals.orgresearchgate.netiiarjournals.org. The lysosomotropic effect is understood to be a primary mechanism behind MDL-72527's capacity to sensitize cells, particularly by impacting the endosomal-lysosomal system spandidos-publications.comiiarjournals.orgresearchgate.net.

Induction of Lysosomal Vacuolation

Treatment with MDL-72527 is consistently associated with the rapid formation of numerous cytoplasmic vacuoles, which are of lysosomal origin aacrjournals.orgresearchgate.netspandidos-publications.comunive.it. These vacuoles can appear within hours of exposure and may coalesce into larger structures, significantly altering cellular morphology aacrjournals.orgresearchgate.net. Ultrastructural studies have confirmed the lysosomal origin of these vacuoles, and their formation is tightly linked to cell death, as the process can be reversed if the drug is removed early aacrjournals.org. This vacuolation is a striking ultrastructural change induced by the compound spandidos-publications.com.

Intracellular Accumulation Dynamics

The intracellular accumulation of MDL-72527 can be influenced by cellular conditions and the presence of other agents. For instance, pretreatment with the ornithine decarboxylase inhibitor, l-α-difluoromethylornithine (DFMO), has been shown to enhance the intracellular accumulation of MDL-72527 in leukemia cells, thereby sensitizing them to its effects aacrjournals.org. Direct measurements have confirmed high intracellular concentrations of MDL-72527 in treated cells, often exceeding the levels of endogenous polyamines within 24 hours aacrjournals.org. While MDL-72527 itself does not prevent the cellular accumulation of other polyamine analogues or their ability to reduce polyamine pools, its own accumulation dynamics are critical for its observed cellular impact nih.gov. Furthermore, cellular context can influence the compound's effects; for example, in colon carcinoma cells, differential responses were observed, with one cell line (SW620) showing accumulation in the S-phase and decreased polyamine transport, while another (SW480) exhibited enhanced polyamine uptake nih.gov.

Compound List:

MDL-72527 free base (N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine)

Spermine Oxidase (SMOX)

N¹-acetylpolyamine oxidase (APAO)

SI-4650

2,11-Met₂-Spm

l-α-difluoromethylornithine (DFMO)

Alterations in Polyamine Pool Dynamics

The inhibition of PAOs by MDL-72527 directly impacts the cellular polyamine pool by altering the levels of various polyamines and their derivatives.

Polyamine oxidase enzymes are responsible for the catabolism of acetylated polyamines, specifically converting N¹-acetyl-spermidine to putrescine and N¹-acetyl-spermine to spermidine aacrjournals.orgresearchgate.netnih.gov. By inhibiting these PAOs, MDL-72527 effectively blocks this conversion process. Consequently, studies have demonstrated that MDL-72527 treatment leads to a reduction in the levels of free putrescine and spermidine, as their production from acetylated precursors is curtailed researchgate.netnih.gov. For instance, in an experimental model of focal cerebral ischemia, MDL-72527 treatment reduced the increase in putrescine levels observed at the ischemic site nih.gov. In aged HepG2 cells, MDL-72527 treatment resulted in decreased spermidine levels mdpi.com. In some contexts, such as in tomato plants under salt stress, MDL-72527 treatment led to increased spermine, spermidine, and/or putrescine contents due to the reduced activity of PA oxidases, suggesting a complex interplay where blocking catabolism can lead to accumulation of the substrate or intermediate products depending on the specific pathway and cellular context publish.csiro.auresearchgate.net.

A direct consequence of PAO inhibition by MDL-72527 is the accumulation of its substrates, namely N¹-acetyl-spermidine and N¹-acetyl-spermine researchgate.netaacrjournals.orgnih.gov. Since MDL-72527 prevents the breakdown of these acetylated polyamines, their intracellular concentrations rise. This accumulation of N¹-acetylated derivatives has been correlated with other observed cellular effects of MDL-72527, including the potentiation of apoptosis researchgate.net.

Table 1: Observed Changes in Cellular Polyamine Levels with MDL-72527 Treatment

PolyamineObserved Change with MDL-72527 TreatmentSupporting Evidence
PutrescineDecreased / Reduced increase researchgate.netnih.gov
SpermidineDecreased researchgate.netmdpi.com
SpermineIncreased (in aged HepG2 cells) mdpi.com
N¹-Acetyl-SpermidineIncreased / Accumulated researchgate.netaacrjournals.orgnih.gov
N¹-Acetyl-SpermineIncreased / Accumulated researchgate.net

Influence on Polyamine Catabolism Pathways

MDL-72527 is recognized as a key inhibitor of the polyamine catabolism pathways, specifically targeting the enzymes responsible for the oxidative breakdown of polyamines researchgate.netnih.govmdpi.comresearchgate.netpnas.orgmdpi.com.

The polyamine catabolic pathway involves the initial acetylation of spermidine and spermine by spermidine/spermine N¹-acetyltransferase (SSAT) to form N¹-acetyl-spermidine and N¹-acetyl-spermine, respectively nih.govresearchgate.net. These acetylated forms are then further metabolized by PAOs, such as APAO and SMOX, which oxidize them to produce putrescine and spermidine, respectively nih.govaacrjournals.orgresearchgate.netnih.gov. MDL-72527 acts as a potent inhibitor of both SMOX and APAO, with reported inhibition constants (Ki) of approximately 21 μM for SMOX and 63 μM for APAO mdpi.com. By blocking these enzymes, MDL-72527 effectively halts the oxidative degradation of polyamines researchgate.netnih.govresearchgate.netpnas.orgmdpi.com.

This inhibition of polyamine oxidation has significant implications, including the reduction in the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are byproducts of PAO activity aacrjournals.orgresearchgate.netresearchgate.netpnas.orgpnas.org. For example, MDL-72527 treatment has been shown to inhibit SMO enzyme activity and reduce the presence of conjugated acrolein in biological systems researchgate.netpnas.org. In plant models, MDL-72527 also inhibited the production of H₂O₂ and nitric oxide (NO) during salt stress publish.csiro.auresearchgate.net.

Table 2: Inhibition of Polyamine Oxidases by MDL-72527

EnzymeInhibition Constant (Ki)
SMOX21 μM
PAOX (APAO)63 μM

Compound Name List:

this compound

Putrescine

Spermidine

Spermine

N¹-acetyl-spermidine

N¹-acetyl-spermine

Spermine oxidase (SMOX)

N¹-acetylpolyamine oxidase (APAO)

Spermidine/spermine N¹-acetyltransferase (SSAT)

Cellular and Biochemical Consequences of Mdl 72527 Free Base Intervention

Interactions with Other Cellular Pathways

Impact on Signal Transduction (e.g., ERK1/2, STAT3)

Signal transduction pathways are critical cellular mechanisms that relay extracellular signals into intracellular responses, influencing a wide range of cellular processes including proliferation, differentiation, and survival. The Extracellular signal-regulated kinase 1/2 (ERK1/2) and Signal transducer and activator of transcription 3 (STAT3) pathways are key players in many cellular signaling cascades, often activated in response to various stimuli and implicated in both physiological and pathological conditions.

Research indicates that the inhibition of spermine (B22157) oxidase (SMOX) by MDL-72527 free base can modulate these signal transduction pathways. In experimental models of oxygen-induced retinopathy (OIR), the disease state was associated with an observed increase in the levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated STAT3 (p-STAT3) nih.gov. Treatment with MDL-72527 significantly attenuated these increases, suggesting that SMOX inhibition can dampen the activation of these signaling cascades in the context of OIR nih.gov. Specifically, MDL-72527 treatment led to a significant decrease in the phosphorylated levels of both ERK1 and ERK2, as well as a significant reduction in the upregulation of p-STAT3 observed in the OIR retina nih.gov.

Similarly, in a model of experimental autoimmune encephalomyelitis (EAE), a condition associated with neuroinflammation, a significant increase in p-ERK1/2 and a concurrent upregulation of p-STAT3 were observed in the retina nih.govmdpi.com. Intervention with MDL-72527 in this model resulted in a reduction of p-ERK1 levels, although the effect on p-ERK2 was not statistically significant nih.govmdpi.com. Crucially, the EAE-induced increase in p-STAT3 was significantly reduced by SMOX inhibition with MDL-72527 nih.govmdpi.com. These findings collectively demonstrate that this compound can blunt the aberrant activation of ERK1/2 and STAT3 signaling pathways that occur in response to specific pathological stimuli.

The observed modulation of ERK1/2 and STAT3 by this compound highlights its role in influencing cellular signaling networks. These effects are likely linked to the broader consequences of polyamine oxidase inhibition, which can alter cellular redox homeostasis and the production of reactive species mdpi.comspandidos-publications.comresearchgate.net.

Table 1: Impact of this compound on ERK1/2 and STAT3 Phosphorylation Levels in Disease Models

Signaling Pathway ComponentExperimental ModelCondition in Disease State (vs. Control)Effect of MDL-72527 Treatment (vs. Disease State)Primary Citation
p-ERK1/2Oxygen-Induced Retinopathy (OIR)IncreasedReduced nih.gov
p-STAT3Oxygen-Induced Retinopathy (OIR)IncreasedReduced nih.gov
p-ERK1/2Autoimmune Encephalomyelitis (EAE)IncreasedReduced (p-ERK1); Not significant (p-ERK2) nih.govmdpi.com
p-STAT3Autoimmune Encephalomyelitis (EAE)IncreasedReduced nih.govmdpi.com

Compound List:

this compound

ERK1/2 (Extracellular signal-regulated kinase 1/2)

STAT3 (Signal transducer and activator of transcription 3)

Spermine oxidase (SMOX)

Polyamine oxidase (PAO)

N1,N4-bis(2,3-butadienyl)-1,4-butanediamine (MDL-72527)

Phosphorylated ERK1/2 (p-ERK1/2)

Phosphorylated STAT3 (p-STAT3)

Preclinical Investigation of Mdl 72527 Free Base in Disease Models

Neuroprotection Studies

MDL-72527 has demonstrated neuroprotective activity in a range of in vivo and in vitro models of neurological injury and disease. rndsystems.commdpi.com These studies collectively suggest that by inhibiting the polyamine catabolic pathway, MDL-72527 can mitigate neuronal damage. nih.govfrontiersin.org

Cerebral Ischemia Models (e.g., Brain Edema, Ischemic Injury Volume)

In preclinical models of stroke, specifically temporary middle cerebral artery occlusion in rats, MDL-72527 has shown significant neuroprotective effects. nih.govfrontiersin.org Treatment with the compound has been found to reduce both the formation of brain edema and the volume of ischemic injury following an ischemic event. nih.govahajournals.orgresearchgate.netresearchgate.net

Studies using an intraluminal suture occlusion model in spontaneously hypertensive rats revealed that MDL-72527 administration led to a statistically significant reduction in cortical brain edema. nih.govresearchgate.net The water content in the ischemic cortex was reduced from 85.7% in the control group to 84.5% in the treated group. nih.govresearchgate.net Furthermore, the volume of ischemic injury was substantially decreased. nih.govresearchgate.net The ischemic injury volume was reduced by 22% in the cortex and 17% in the subcortex following the inhibition of polyamine oxidase by MDL-72527. nih.govresearchgate.net These findings indicate that blocking the polyamine interconversion pathway with MDL-72527 can be protective against neuronal cell damage after temporary focal cerebral ischemia. nih.gov

Table 1: Effect of MDL-72527 on Cerebral Ischemia Outcomes

Endpoint Region Outcome Reference
Brain Edema (Water Content) Cortex Reduced from 85.7% to 84.5% nih.govresearchgate.net
Ischemic Injury Volume Cortex 22% reduction nih.govresearchgate.net
Ischemic Injury Volume Subcortex 17% reduction nih.govresearchgate.net

Excitotoxicity Models (e.g., Glutamate-Induced Toxicity)

MDL-72527 has been investigated for its protective role against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. mdpi.comfrontiersin.org This mechanism is implicated in various neurodegenerative conditions. nih.govuga.edu Studies utilizing N-Methyl-D-aspartate (NMDA)-induced excitotoxicity models in the retina have shown that MDL-72527 treatment significantly improves neuronal survival. frontiersin.orgfrontiersin.org

In mouse models of retinal excitotoxicity, treatment with MDL-72527 markedly reduced neuronal damage. frontiersin.orgfrontiersin.org A significant decrease in neuronal survival in the retinal ganglion cell (RGC) layer was observed after NMDA injection, but this cell loss was significantly attenuated by MDL-72527 administration. frontiersin.org The compound also reduced the number of TUNEL-positive cells, indicating a decrease in cell death. frontiersin.org Furthermore, in vitro studies using SH-SY5Y neuroblastoma cells subjected to glutamate-induced stress showed that treatment with a related compound, developed based on the structure of MDL 72527, significantly increased cell viability compared to both vehicle control and MDL 72527 itself at 24 hours. mdpi.com The inhibition of spermine (B22157) oxidase (SMOX) by MDL-72527 also helps to reduce neuroinflammation associated with excitotoxicity by decreasing the activation of microglia. nih.govresearchgate.net

Table 2: Neuroprotective Effects of MDL-72527 in Excitotoxicity Models

Model Key Finding Outcome Reference
NMDA-Induced Retinal Excitotoxicity Improved Neuronal Survival Significantly improved survival of NeuN positive cells frontiersin.org
NMDA-Induced Retinal Excitotoxicity Reduced Cell Death Markedly reduced TUNEL labeling frontiersin.org
NMDA-Induced Retinal Excitotoxicity Reduced Neuroinflammation Reduced Iba-1 positive cells with activated morphology nih.govresearchgate.net

Neurodegenerative Disease Models (e.g., Multiple Sclerosis, Diabetic Retinopathy)

The neuroprotective efficacy of MDL-72527 has been extensively studied in models of multiple sclerosis (MS) and diabetic retinopathy (DR), two conditions characterized by significant neurodegeneration. uga.edunih.gov In both the experimental autoimmune encephalomyelitis (EAE) model of MS and streptozotocin-induced models of diabetes, MDL-72527 has been shown to protect neurons, modulate inflammation, and preserve synaptic structures. nih.govmdpi.comresearchgate.net

A hallmark of both diabetic retinopathy and the ocular component of multiple sclerosis is the loss of retinal ganglion cells (RGCs). uga.edunih.gov Preclinical studies demonstrate that MDL-72527 treatment significantly protects against this RGC loss. nih.govresearchgate.net

In the EAE model, a significant reduction in neurons in the ganglion cell layer was observed in untreated animals, as measured by Brn3a and NeuN markers. nih.govresearchgate.net Treatment with MDL-72527 significantly improved the survival of these GCL neurons. nih.govresearchgate.net Similarly, in a 24-week study of diabetic mice, MDL-72527 treatment improved the expression of Tuj-1, a neuronal-specific tubulin, in RGCs and their axons, indicating a preservation of these cells. mdpi.com The treatment mitigated retinal neuronal damage in models of both diabetes and multiple sclerosis. mdpi.comresearchgate.net

Table 3: Effect of MDL-72527 on Retinal Ganglion Cell (RGC) Preservation

Disease Model Marker Finding Reference
Multiple Sclerosis (EAE) Brn3a-positive cells Significantly protected against EAE-induced RGC loss nih.govresearchgate.net
Multiple Sclerosis (EAE) NeuN-positive cells Significantly improved survival of GCL neurons nih.govresearchgate.net
Diabetic Retinopathy (STZ) Tuj-1 Significantly improved levels in RGCs and axons mdpi.com

Optic neuritis, or inflammation of the optic nerve, is a common feature of multiple sclerosis. arvojournals.org MDL-72527 has been shown to effectively modulate this inflammatory response in the EAE model. nih.govarvojournals.orgdntb.gov.ua Treatment with MDL-72527 significantly reduced cellular infiltration in the optic nerves of EAE mice. nih.gov The number of infiltrated cells in the optic nerves of treated EAE mice was significantly lower compared to the vehicle-treated EAE group, indicating reduced inflammation. nih.gov This anti-inflammatory effect is also associated with a marked reduction in the EAE-induced increase of macrophage and microglia populations. nih.govnih.gov Furthermore, SMOX inhibition by MDL-72527 was found to downregulate the expression of galectin-3 (Gal3), a known mediator of neuroinflammation. mdpi.com In diabetic models, MDL-72527 treatment has also been shown to reduce glial cell activation. mdpi.com

The preservation of synaptic connections is crucial for maintaining neuronal function. In neurodegenerative models, MDL-72527 has been shown to help maintain synaptic integrity. nih.govmdpi.com In the EAE model of multiple sclerosis, a significant degeneration of synaptic contacts was observed, evidenced by reduced expression of the presynaptic marker synaptophysin. nih.govmdpi.com Treatment with MDL-72527 significantly improved the levels of synaptophysin in the retinas of EAE mice, suggesting the preservation of synapses. nih.govmdpi.com

Similarly, the expression of Tuj1 (class III β-tubulin), an indicator of axonal integrity, was markedly reduced in the retinas of vehicle-treated EAE mice. nih.govmdpi.com MDL-72527 treatment significantly improved the levels of Tuj1 expression, indicating a preservation of axons. nih.govmdpi.com In long-term diabetic mouse models, while diabetes caused a significant reduction in synaptophysin expression, treatment with MDL-72527 led to an upregulation of this synaptic marker. mdpi.com Electron microscopy studies in EAE mice further confirmed that SMOX inhibition with MDL-72527 leads to significant preservation of axonal integrity. mdpi.comnih.gov

Oncological Research Applications

The chemical compound MDL-72527 has been a subject of significant preclinical investigation in various cancer models, primarily focusing on its role as an inhibitor of polyamine oxidase enzymes. These studies have explored its potential to modulate cancer progression, inflammation-associated tumorigenesis, and sensitization of cancer cells to other therapeutic agents.

Research has highlighted the role of androgen-induced oxidative stress in the progression of prostate cancer. nih.govnih.gov Androgens have been shown to upregulate spermidine (B129725)/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. nih.govaacrjournals.orgaacrjournals.org This leads to increased production of reactive oxygen species (ROS), such as hydrogen peroxide, contributing to the high levels of oxidative stress observed in prostate epithelial cells. nih.govnih.govaacrjournals.org

MDL-72527, as an inhibitor of N1-acetyl polyamine oxidase (APAO), has been demonstrated to effectively block this androgen-induced ROS production in human prostate cancer cells (LNCaP) and in the prostatic lumen of the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model. nih.govaacrjournals.org In the TRAMP model, treatment with MDL-72527 not only inhibited tumor growth but also significantly increased the life expectancy of the animals. nih.govaacrjournals.org These findings suggest that the polyamine oxidation pathway is a major contributor to androgen-induced oxidative stress in the prostate and that its inhibition by MDL-72527 can delay prostate cancer progression. nih.govnih.govaacrjournals.org

Detailed Research Findings:

Androgen-Induced SSAT Expression: Androgen treatment of LNCaP human prostate cancer cells led to a more than 50-fold increase in the expression of the polyamine catabolic enzyme SSAT. aacrjournals.org

Blockade of ROS Production: Pretreatment with MDL-72527 was shown to block androgen-induced ROS production in LNCaP cells. aacrjournals.org

In Vivo Efficacy: In the TRAMP mouse model, MDL-72527 completely blocked androgen-induced ROS production and inhibited tumor growth. nih.govaacrjournals.org

Model SystemKey FindingReference
LNCaP Human Prostate Cancer CellsMDL-72527 blocks androgen-induced ROS production. nih.govaacrjournals.orgaacrjournals.org
TRAMP Mouse ModelMDL-72527 inhibits tumor growth and increases life expectancy. nih.govaacrjournals.org

The role of MDL-72527 has also been investigated in the context of colon tumorigenesis, particularly in models involving enterotoxigenic Bacteroides fragilis (ETBF). pnas.orgnih.gov ETBF is a bacterium implicated as a risk factor for colorectal cancer due to the chronic inflammation it induces. nih.gov The B. fragilis toxin (BFT) has been shown to upregulate spermine oxidase (SMO), a polyamine catabolic enzyme, in colonic epithelial cells. nih.gov This upregulation leads to SMO-dependent generation of ROS and subsequent DNA damage. nih.gov

In a mouse model of ETBF-induced colon tumorigenesis (Min mice), treatment with MDL-72527 resulted in a significant reduction in the number of colon tumors. pnas.orgnih.gov Specifically, a 69% reduction in tumors was observed in ETBF-inoculated mice treated with the compound. pnas.orgnih.gov These findings suggest that SMO is a critical link between bacteria-induced inflammation and colon tumorigenesis, and its inhibition by MDL-72527 can be a potential chemopreventive strategy. pnas.orgcambridge.org

Detailed Research Findings:

SMO Upregulation: ETBF infection is associated with increased SMO expression in the colon. pnas.orgnih.gov

Tumor Reduction: Treatment with MDL-72527 reduced ETBF-induced colon tumorigenesis in Min mice by 69%. pnas.orgnih.gov

Inflammation and Proliferation: MDL-72527 was also found to reduce ETBF-induced chronic intestinal inflammation and proliferation. pnas.orgnih.gov

Model SystemKey FindingReference
ETBF-infected Min MiceMDL-72527 significantly inhibits colon tumorigenesis. pnas.orgnih.gov
Colonic Epithelial Cells (HT29/c1, T84)B. fragilis toxin upregulates SMO, leading to ROS and DNA damage. nih.gov

The involvement of polyamine catabolism has been studied in gastric carcinogenesis associated with Helicobacter pylori infection, particularly strains expressing the cytotoxin-associated gene A (CagA). cambridge.orgtandfonline.comresearchgate.net H. pylori CagA induces the expression of SMO in gastric epithelial cells, leading to oxidative stress, DNA damage, and apoptosis. tandfonline.comresearchgate.net This process is considered a significant risk factor for the development of gastric cancer. cambridge.orgtandfonline.comresearchgate.net

In vitro studies have shown that MDL-72527, as an inhibitor of SMO, can decrease the apoptosis and DNA damage induced by CagA expression in gastric epithelial cells. tandfonline.com In a Mongolian gerbil model of H. pylori infection, treatment with MDL-72527 reduced the incidence of gastric dysplasia and carcinoma. nih.govresearchgate.net These findings highlight the role of SMO-mediated oxidative stress in H. pylori-associated gastric cancer and suggest that inhibiting this pathway with MDL-72527 could be a viable chemopreventive approach. tandfonline.comnih.govresearchgate.net

Detailed Research Findings:

CagA-Induced SMO: H. pylori strains expressing CagA stimulate increased levels of SMO in gastric epithelial cells. tandfonline.comresearchgate.net

Reduction of DNA Damage: MDL-72527 reduces DNA damage and apoptosis in gastric epithelial cells exposed to CagA. tandfonline.com

In Vivo Cancer Reduction: In Mongolian gerbils infected with high-risk H. pylori strains, MDL-72527 treatment reduced gastric dysplasia and carcinoma. nih.govresearchgate.net

Model SystemKey FindingReference
Gastric Epithelial CellsMDL-72527 decreases CagA-induced apoptosis and DNA damage. tandfonline.com
Mongolian GerbilsMDL-72527 reduces H. pylori-induced gastric dysplasia and carcinoma. nih.govresearchgate.net

MDL-72527 has been investigated for its ability to sensitize cancer cells to the effects of cytotoxic agents. nih.govspandidos-publications.com This sensitizing effect is attributed to its lysosomotropic properties, meaning it can accumulate in lysosomes and disrupt their membranes. nih.govspandidos-publications.com The release of lysosomal enzymes into the cytosol can induce oxidative stress and apoptosis, thereby amplifying the cell-killing effects of other treatments. nih.govspandidos-publications.com

Studies on human melanoma cells (M14) and human colon adenocarcinoma cells (LoVo) have demonstrated that pretreatment with MDL-72527 sensitizes these cells to the toxic metabolites produced by the enzymatic oxidation of spermine. nih.govspandidos-publications.com This effect was observed in both wild-type and multidrug-resistant (MDR) cell lines, suggesting a potential strategy to overcome drug resistance in cancer therapy. nih.govspandidos-publications.com The sensitization was correlated with mitochondrial damage, a downstream effect of lysosomal disruption. nih.govspandidos-publications.com

Detailed Research Findings:

Lysosomotropic Effect: MDL-72527 induces the formation of cytoplasmic vacuoles, presumably of lysosomal origin, in cancer cells. nih.govspandidos-publications.com

Sensitization to Cytotoxicity: Pre-treatment with MDL-72527 increases the sensitivity of cancer cells to the cytotoxic products of spermine oxidation. nih.govspandidos-publications.com

Overcoming Drug Resistance: The sensitizing effect is observed in both wild-type and multidrug-resistant cancer cell lines. nih.govspandidos-publications.com

Cell LineKey FindingReference
Human Melanoma (M14)MDL-72527 sensitizes cells to toxic spermine metabolites. nih.gov
Human Colon Adenocarcinoma (LoVo)Pre-treatment with MDL-72527 enhances sensitivity to ROS. spandidos-publications.com

Vascular System Research

MDL-72527 has also been evaluated in the context of vascular diseases, particularly those involving pathological neovascularization and increased vascular permeability.

In models of ischemic retinopathy, such as the oxygen-induced retinopathy (OIR) model, disruptions in polyamine metabolism have been identified as contributing factors. nih.govnih.gov Elevated levels of spermine oxidase (SMOX) have been observed in inner retinal neurons in these models. nih.govnih.gov The inhibition of SMOX by MDL-72527 has shown protective effects against vascular injury. nih.govnih.gov

Studies using the OIR mouse model have demonstrated that MDL-72527 mitigates both vaso-obliteration and neovascularization in the retina. nih.govnih.govarvojournals.org Furthermore, it reduces OIR-induced vascular permeability and the expression of Claudin-5, a tight junction protein. nih.govnih.gov The protective mechanism appears to involve the suppression of acrolein-conjugated protein levels and the downregulation of the P38/ERK1/2/STAT3 signaling pathway. nih.govnih.govarvojournals.org These findings suggest that SMOX inhibition by MDL-72527 could have therapeutic potential in treating ischemic retinopathies. nih.govnih.govarvojournals.org

Detailed Research Findings:

Reduction of Neovascularization: SMOX inhibition by MDL-72527 resulted in a significant reduction in neovascularization in the OIR retina. nih.govnih.govarvojournals.org

Decreased Vascular Permeability: Mice treated with MDL-72527 showed significantly reduced vascular permeability compared to the vehicle-treated group. arvojournals.org

Modulation of Signaling Pathways: MDL-72527 downregulated the P38/ERK1/2/STAT3 signaling pathway, which is upregulated in OIR. nih.govnih.govarvojournals.org

Reduced Acrolein Conjugates: Treatment with MDL-72527 attenuated the OIR-induced upregulation of acrolein conjugates. nih.gov

Model SystemKey FindingReference
Oxygen-Induced Retinopathy (OIR) Mouse ModelMDL-72527 mitigates neovascularization and vascular permeability. nih.govnih.govarvojournals.org
OIR Mouse ModelDownregulates P38/ERK1/2/STAT3 signaling and reduces acrolein conjugates. nih.govnih.govarvojournals.org

Vascular Smooth Muscle Cell Studies (e.g., Oxidative Stress Formation)

Vascular smooth muscle cells (VSMCs) are integral components of the vascular wall, and their dysfunction is a key factor in the pathogenesis of various cardiovascular diseases. mdpi.commdpi.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a significant role in inducing VSMC dysfunction. mdpi.com Research has focused on the enzymatic activity of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), in VSMCs as a source of oxidative stress. mdpi.comahajournals.org SSAO, a transmembrane protein found in VSMCs, catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), ammonia, and their corresponding aldehydes, which contribute to vascular damage. mdpi.comresearchgate.net

Investigations into the role of SSAO in VSMC pathology have utilized MDL-72527 as a specific and irreversible inhibitor to probe the consequences of SSAO activity. mdpi.com Studies have explored the cytotoxic effects of SSAO substrates, such as aminoacetone and methylamine (B109427), on rat aortic VSMCs and the potential of MDL-72527 to mitigate these effects. mdpi.comresearchgate.net

One study demonstrated that exposure of VSMCs to aminoacetone and methylamine induced cell death. mdpi.comresearchgate.net However, the addition of MDL-72527 was found to completely reverse this cytotoxic effect, highlighting the role of SSAO-mediated processes in VSMC death. mdpi.comresearchgate.net The byproducts of the SSAO-catalyzed reaction, including formaldehyde (B43269) and methylglyoxal, also exhibited cytotoxic effects on these cells. mdpi.comresearchgate.net

Furthermore, the contribution of SSAO to oxidative stress formation in the vascular wall has been a key area of investigation. mdpi.comresearchgate.net The production of ROS was measured in VSMCs treated with various amines that are substrates for SSAO. The highest ROS production was observed in cells treated with aminoacetone and benzylamine. mdpi.com Treatment with MDL-72527 was shown to abolish the ROS production induced by benzylamine, methylamine, and aminoacetone. mdpi.comresearchgate.net

Interestingly, while MDL-72527 effectively inhibited SSAO-driven ROS production, it did not reverse the reduction in total glutathione (B108866) (GSH) levels caused by treatment with benzylamine, methylamine, and aminoacetone. mdpi.comnih.gov This suggests that while SSAO is a key mediator of ROS formation, other mechanisms may be involved in the depletion of cellular antioxidants. mdpi.comnih.gov

The inhibitory potential of MDL-72527 on SSAO activity has been compared to other inhibitors, such as β-aminopropionitrile (βAPN). mdpi.comresearchgate.net In studies on benzylamine-treated cells, MDL-72527 demonstrated significantly stronger inhibition of ROS production compared to βAPN. mdpi.comresearchgate.net Moreover, in methylamine- and aminoacetone-treated cells, MDL-72527 significantly reduced ROS production, whereas βAPN showed no statistical difference compared to untreated cells. mdpi.comresearchgate.net

In addition to its effects on ROS production, MDL-72527 has been observed to influence the activity of other vascular enzymes. For instance, it has been shown to reduce the activity of lysyl oxidase (LOX) in early passages of VSMCs, although it did not affect LOX protein or mRNA expression. mdpi.com MDL-72527 also effectively abolished SSAO activity and, at later passages, reduced VAP-1 protein expression and Aoc3 (the gene encoding SSAO) mRNA levels. mdpi.com

These preclinical findings in vascular smooth muscle cell models underscore the role of SSAO in generating oxidative stress and inducing cytotoxicity. The inhibitory action of MDL-72527 in these studies highlights its potential as a tool to study the pathological mechanisms underlying vascular diseases associated with SSAO activity.

Research Findings on MDL-72527 in Vascular Smooth Muscle Cells

ParameterConditionResultCitation
Cell Viability VSMCs treated with aminoacetone (50 & 100 µM) or methylamine (1000 µM)Induced cell death mdpi.comresearchgate.net
VSMCs co-treated with aminoacetone or methylamine and MDL-72527 (100 µM)Cytotoxicity was reversed, and cell death was abolished mdpi.comresearchgate.net
Reactive Oxygen Species (ROS) Production VSMCs treated with benzylamine, methylamine, or aminoacetoneIncreased ROS production mdpi.comresearchgate.net
VSMCs co-treated with amines and MDL-72527 (100 µM)Abolished ROS production mdpi.comresearchgate.net
Total Glutathione (GSH) Levels VSMCs treated with benzylamine, methylamine, or aminoacetoneReduced total GSH levels mdpi.comnih.gov
VSMCs co-treated with amines and MDL-72527Failed to reverse the reduction in GSH levels mdpi.comnih.gov
Lysyl Oxidase (LOX) Activity VSMCs (passage 3 and 5) treated with MDL-72527Reduced LOX activity mdpi.com
SSAO Activity VSMCs treated with MDL-72527Abolished SSAO activity mdpi.com

Combination Therapeutic Strategies Involving Mdl 72527 Free Base

Synergistic Effects with Ornithine Decarboxylase (ODC) Inhibitors (e.g., DFMO)

The combination of MDL-72527 with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), has demonstrated significant synergistic cytotoxicity in various cancer cell lines, particularly those of hematopoietic origin. nih.govnih.gov ODC is the rate-limiting enzyme in the biosynthesis of polyamines, and its inhibition by DFMO leads to the depletion of intracellular polyamine pools. mdpi.comsigmaaldrich.com This depletion triggers a compensatory increase in the uptake of exogenous polyamines by the cell.

This increased uptake mechanism is exploited in the combination therapy with MDL-72527. Research has shown that in leukemia cells, the deleterious combined effects of DFMO and MDL-72527 are associated with a marked increase in the intracellular accumulation of MDL-72527. nih.gov This enhanced uptake leads to pronounced lysosomotropic effects, where MDL-72527 accumulates in lysosomes, leading to their disruption and the subsequent induction of apoptosis. nih.gov Notably, this synergistic effect appears to be selective for malignant cells, as primary hematopoietic cells are less sensitive to the combined actions of DFMO and MDL-72527. nih.gov The cytotoxic effects of this combination can be reversed by the addition of exogenous putrescine, confirming the role of polyamine depletion in sensitizing the cells to MDL-72527. nih.gov

Table 1: Effects of MDL-72527 in Combination with DFMO
Cell TypeCombinationObserved EffectMechanismReference
Leukemia CellsMDL-72527 + DFMOSynergistic induction of cell deathIncreased intracellular accumulation of MDL-72527; enhanced lysosomotropic effects nih.gov
Immortal Myeloid ProgenitorsMDL-72527 + DFMOInduction of cell death, overriding survival factors (IL-3, serum)Selective lysosomotropic effects in transformed cells nih.gov
Colon Carcinoma Cells (DHD/K12/TRb and CaCo-2)MDL-72527 + DFMO + N1-(n-octanesulfonyl)spermineSynergistic cytotoxic effectNot fully elucidated, but suggests a target for MDL-72527 unrelated to polyamine oxidase nih.gov

Potentiation of Cytotoxicity with Bovine Serum Amine Oxidase (BSAO) / Spermine (B22157) Systems

MDL-72527 has been shown to significantly potentiate the cytotoxic effects of the bovine serum amine oxidase (BSAO) and spermine system, particularly in multidrug-resistant (MDR) cancer cells. mdpi.comnih.gov The BSAO/spermine system generates highly toxic products, including hydrogen peroxide, aminoaldehydes, and acrolein, through the oxidative deamination of spermine. nih.govnih.gov These products can induce cell death in tumor cells. nih.gov

Research has demonstrated that pretreatment of cancer cells with non-toxic concentrations of MDL-72527 sensitizes them to subsequent treatment with BSAO and spermine. mdpi.com For instance, in multidrug-resistant melanoma M14 ADR2 cells, MDL-72527 alone had no significant effect on cell viability, but when followed by BSAO/spermine treatment, cell viability decreased considerably. mdpi.com The underlying mechanism for this sensitization is attributed to the lysosomotropic properties of MDL-72527. mdpi.comnih.gov Transmission electron microscopy has revealed that MDL-72527 induces ultrastructural alterations in the endosomal-lysosomal system. mdpi.com This disruption is believed to enhance the cytotoxic impact of the spermine oxidation products. The combination also leads to a noticeable increase in both early and late apoptotic cells, particularly in MDR melanoma cells. mdpi.com

Table 2: Potentiation of BSAO/Spermine Cytotoxicity by MDL-72527
Cell LineTreatment ProtocolKey FindingProposed Mechanism of PotentiationReference
M14 ADR2 (Multidrug-Resistant Melanoma)Pre-treatment with MDL-72527 (300 μM) followed by BSAO/spermineConsiderable decrease in cell viability; noticeable increase in apoptotic cells (from 23.6% to 42.8%)Sensitization of cells due to the lysosomotropic effect of MDL-72527 on the endosomal-lysosomal system mdpi.com
M14 WT (Wild-Type Melanoma)Pre-treatment with MDL-72527 followed by BSAO/spermineSlight modification of the apoptotic process (from 34.9% to 37.7%)Lysosomotropic action of MDL-72527 mdpi.com
MDR Cancer Cells (Colon Adenocarcinoma and Melanoma)MDL-72527 and BSAO/spermine productsMDR cells are significantly more sensitive than wild-type cells to spermine oxidation productsInduction of a lysosomotropic effect and major ultrastructural alterations of the mitochondria by the combination nih.gov

Interactions with Spermidine (B129725)/Spermine N1-Acetyltransferase (SSAT) Agonists

The interaction between MDL-72527 and agonists of spermidine/spermine N1-acetyltransferase (SSAT) represents a strategy to disrupt polyamine homeostasis by targeting two distinct catabolic pathways. SSAT is a key enzyme that acetylates spermine and spermidine, marking them for either export from the cell or for oxidation by acetylpolyamine oxidase (APAO). nih.govpnas.org Agonists or inducers of SSAT, such as certain polyamine analogues (e.g., N1, N11-diethylnorspermine) or non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933), can accelerate polyamine catabolism and deplete intracellular polyamine pools. pnas.org

MDL-72527 inhibits polyamine oxidase (PAO) and spermine oxidase (SMOX), which are responsible for the subsequent breakdown of acetylated polyamines and the direct back-conversion of spermine to spermidine, respectively. nih.gov By inhibiting these enzymes, MDL-72527 prevents the recycling of acetylated polyamines back into the polyamine pool. Therefore, combining an SSAT agonist with MDL-72527 could theoretically create a more profound and sustained depletion of polyamines. The SSAT agonist would increase the acetylation and subsequent export or degradation of polyamines, while MDL-72527 would block the salvage pathway.

While direct studies combining potent SSAT-inducing polyamine analogues with MDL-72527 are limited, related research provides a basis for this therapeutic rationale. A study reported a slight synergistic effect on cell viability when combining indomethacin, an inducer of SSAT, with MDL-72527. This suggests that enhancing polyamine acetylation while simultaneously blocking their subsequent oxidation can be a viable strategy for inhibiting cancer cell growth.

Table 3: Rationale and Findings for Combining MDL-72527 with SSAT Inducers
SSAT InducerPAO/SMOX InhibitorTherapeutic RationaleObserved InteractionReference
IndomethacinMDL-72527Induce polyamine acetylation and export (via SSAT) while blocking polyamine back-conversion (via PAO/SMOX) to achieve greater polyamine depletion.A slight synergistic effect on cell viability was previously reported.
IndomethacinMethoctramine (a more selective PAOX inhibitor)Enhance the antiproliferative effect of indomethacin by preventing the reconversion of acetylated polyamines.A synergistic effect against non-small cell lung cancer (NSCLC) cells in vitro.

Structure Activity Relationship Sar and Mechanistic Design

Molecular Design Principles of Polyamine Oxidase Inactivators

The design of MDL-72527 as a polyamine oxidase inactivator is rooted in the principle of creating enzyme-activated irreversible inhibitors researchgate.netnih.gov. This strategy involves designing a molecule that, while initially interacting with the enzyme's active site, undergoes a chemical transformation catalyzed by the enzyme itself. This transformation typically generates a reactive species that covalently modifies a critical residue within the enzyme, leading to permanent inactivation researchgate.netnih.govresearchgate.net.

Polyamine oxidases catalyze the oxidation of polyamines such as spermine (B22157) and spermidine (B129725), playing a role in regulating intracellular polyamine levels researchgate.netaacrjournals.org. Inhibitors are designed to mimic the substrate or interact with the enzyme's catalytic machinery. MDL-72527 was specifically engineered as a derivative of putrescine, a fundamental polyamine, to target the active site of PAOs researchgate.netdrugbank.com. Its design leverages the enzyme's own catalytic mechanism to achieve a potent and long-lasting inhibitory effect, distinguishing it from reversible inhibitors researchgate.netfrontiersin.org. This mechanism-based inactivation is a cornerstone of its design, ensuring selective and sustained inhibition of PAO activity without affecting other metabolic enzymes researchgate.netnih.gov.

Identification of Critical Structural Motifs for Enzyme Interaction

The molecular structure of MDL-72527 is key to its function. The compound's chemical name, N1,N4-bis(2,3-butadienyl)-1,4-butanediamine, highlights its critical structural components researchgate.netaacrjournals.orgfrontiersin.orgnih.govmedchemexpress.comtandfonline.comrndsystems.com.

Diamine Backbone: The 1,4-butanediamine core serves as a scaffold. This linear diamine structure is designed to position the reactive functional groups appropriately within the PAO active site, facilitating initial binding and interaction with key amino acid residues researchgate.netdrugbank.comnih.gov.

Bis(2,3-butadienyl) Groups: The most critical motifs are the two 2,3-butadienyl (allenic) groups attached to the terminal nitrogen atoms (N1 and N4) of the butanediamine backbone researchgate.netresearchgate.nettandfonline.com. These allenic functionalities are inherently reactive and are believed to be responsible for the mechanism-based inactivation. Upon binding to the PAO active site, these groups are likely activated by the enzyme's catalytic machinery, leading to covalent modification of the enzyme, such as alkylation or addition reactions, thereby irreversibly blocking its function researchgate.netresearchgate.nettandfonline.com.

These structural elements enable MDL-72527 to effectively block the binding sites for substrates like spermine and spermidine within the PAO enzyme researchgate.net. While some studies suggest an "out of register" binding mode in certain contexts, the presence of the butadienyl groups remains paramount for its irreversible inhibitory action nih.gov.

Comparative Analysis with Related Diamine-Based Inhibitors

MDL-72527 is often discussed in the context of other polyamine analogues and diamine-based inhibitors of amine oxidases, allowing for a comparative understanding of their SAR and inhibitory profiles.

MDL-72527 is recognized as a potent inhibitor of both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO), exhibiting inhibitory activity across different isoforms of PAO caymanchem.comresearchgate.nettandfonline.comnih.gov. It does not significantly inhibit other amine oxidases such as monoamine oxidase (MAO) or D-amino acid oxidase (DAO) caymanchem.comresearchgate.net.

Inhibitory Potency of MDL-72527 Against Polyamine Oxidases

Enzyme TargetMetricValueUnitsReference
Spermine Oxidase (SMOX)IC506.1µM caymanchem.com
N1-acetylpolyamine oxidase (APAO)IC500.02µM caymanchem.com
Murine Polyamine Oxidase (mPAOX)Ki20µM researchgate.net
Murine Spermine Oxidase (mSMOX)Ki63µM researchgate.net

Compared to other polyamine analogues, such as guazatine (B88368) or N-prenylagmatine, MDL-72527 functions as an irreversible competitive inhibitor frontiersin.org. While guazatine acts as a non-competitive inhibitor of maize polyamine oxidase researchgate.net. Studies comparing mammalian PAO (mPAO) and SMOX (mSMO) with maize PAO (MPAO) suggest that the reduced hydrophobic pocket in mammalian enzymes leads to lower affinity for analogues like MDL-72527 compared to MPAO researchgate.net. Furthermore, the binding modes differ, with mPAO interacting primarily with secondary amino groups and mSMO with primary amino groups of substrates researchgate.net.

Other butadienyl-spermidine derivatives have been developed that exhibit greater potency than MDL-72527 researchgate.nettandfonline.com. In contrast, saturated analogues, such as N1,N4-di-n-butyl-1,4-butanediamine, while cytotoxic, lack the specific structural features (the butadienyl groups) necessary for mechanism-based inactivation of PAO, highlighting the importance of these specific motifs for MDL-72527's mode of action nih.gov.

Compound List

MDL-72527 free base

N1,N4-bis(2,3-butadienyl)-1,4-butanediamine

Spermine oxidase (SMOX)

N1-acetylpolyamine oxidase (APAO)

Putrescine

Spermidine

Agmatine

N-prenylagmatine

Guazatine

1,8-diaminooctane (B148097)

1,12-diaminododecane (B1677605)

N1,N4-di-n-butyl-1,4-butanediamine

Methodological Approaches in Mdl 72527 Free Base Research

In Vitro Cellular Assays

Cell Viability and Proliferation Assays

To determine the cytotoxic effects of MDL-72527, researchers employ several assays that measure cell viability and proliferation. These assays are fundamental in assessing the compound's potential as a therapeutic agent. Common methods include:

Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. For instance, in studies with human retinal endothelial cells (HRECs), the trypan blue assay demonstrated that acrolein, a downstream product of the enzymatic reaction inhibited by MDL-72527, significantly decreases cell viability in a dose-dependent manner. nih.gov

Metabolic Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Actively respiring cells can convert tetrazolium salts into colored formazan (B1609692) compounds. sigmaaldrich.com The Cell Viability Imaging Kit offers a three-color fluorescence-based method for simultaneously staining viable (Calcein-AM), dead (Propidium Iodide), and total cells (Hoechst 33342). sigmaaldrich.com

DNA Synthesis Assays (BrdU and EdU): These assays measure the incorporation of nucleotide analogs, such as BrdU or EdU, into newly synthesized DNA, providing a direct measure of cell proliferation. sigmaaldrich.com

Lactate Dehydrogenase (LDH) Release Assay: The release of LDH from cells into the culture medium is an indicator of compromised cell membrane integrity and, therefore, cell death. mdpi.com

These assays collectively provide a comprehensive picture of how MDL-72527 affects the survival and growth of various cell types.

Polyamine Level Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for quantifying intracellular polyamine levels, allowing researchers to directly observe the biochemical consequences of MDL-72527 treatment. Inhibition of polyamine oxidase by MDL-72527 leads to predictable changes in the concentrations of polyamines such as putrescine, spermidine (B129725), and spermine (B22157).

In a study involving 32D.3 myeloid cells, HPLC analysis revealed that treatment with 150 μM MDL-72527 resulted in decreased levels of putrescine and spermidine, alongside an accumulation of N¹-acetylspermidine. aacrjournals.org This demonstrates the compound's efficacy in blocking the polyamine catabolic pathway. aacrjournals.orgnih.gov

Modern HPLC methods, often coupled with pre-column derivatization using agents like o-phthalaldehyde (B127526) and N-acetyl-L-cysteine, offer high sensitivity and specificity for the analysis of polyamines in various biological samples. nih.govresearchgate.net These methods can detect polyamines in the picomole to nanomole range, making them suitable for detailed cellular studies. nih.govconicet.gov.ar Some advanced techniques even couple solid-phase extraction with liquid chromatography-tandem mass spectrometry (SPE–LC/MS/MS) for high-throughput analysis. nih.gov

Table 1: Impact of MDL-72527 on Intracellular Polyamine Levels in 32D.3 Myeloid Cells

PolyamineChange upon MDL-72527 Treatment
PutrescineDecrease
SpermidineDecrease
N¹-acetylspermidineAccumulation

Reactive Oxygen Species Detection Assays

The catabolism of polyamines by enzymes like spermine oxidase (SMOX) generates reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). actanaturae.ru MDL-72527, by inhibiting this process, can modulate intracellular ROS levels. Various fluorescent probes are used to detect and quantify ROS in cells treated with MDL-72527.

Commonly used probes include:

Dihydroethidium (DHE) and MitoSOX™ Red: These are used to detect superoxide (B77818) anions. researchgate.net

Luminol: This chemiluminescent probe is often used with horseradish peroxidase (HRP) to detect hydrogen peroxide. thermofisher.com

3'-(p-aminophenyl) fluorescein (B123965) (APF) and Amplex UltraRed: These are used in kits to detect hypochlorite (B82951) and peroxidation, respectively. thermofisher.com

CellROX® Orange Reagent and RedoxSensor™ Red CC-1: These probes are sensitive to hydrogen peroxide. researchgate.net

In vitro studies using C8-B4 microglial cells have shown that acrolein, a product of SMOX activity, can increase ROS formation. nih.gov By inhibiting SMOX, MDL-72527 can reduce the production of acrolein and subsequently lower ROS-induced cellular damage. nih.govnih.gov This effect is particularly relevant in neurodegenerative disease models where oxidative stress is a key pathological feature. nih.gov

Apoptosis and Lysosomal Membrane Integrity Assays (e.g., Vacuole Formation, Acridine (B1665455) Orange Release)

A significant finding in MDL-72527 research is its ability to induce apoptosis, a form of programmed cell death, through a mechanism involving lysosomal disruption. aacrjournals.orgnih.gov This is often referred to as a "lysosomotropic effect." aacrjournals.orgspandidos-publications.com

Methodologies to study these phenomena include:

Transmission Electron Microscopy (TEM): TEM has been instrumental in visualizing the dramatic ultrastructural changes induced by MDL-72527. In hematopoietic cells and melanoma cells, treatment with MDL-72527 leads to the rapid formation of large cytoplasmic vacuoles derived from lysosomes. aacrjournals.orgspandidos-publications.comnih.gov These vacuoles can swell to occupy a significant portion of the cell volume, eventually leading to the breakdown of the lysosomal membrane. aacrjournals.org

Acridine Orange Staining: Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it emits a bright red fluorescence. spandidos-publications.com In untreated cells, this results in punctate red staining. Following treatment with MDL-72527, an increase in the number and size of these acidic vacuoles is observed. spandidos-publications.com The release or redistribution of acridine orange from the lysosomes into the cytoplasm is an indicator of compromised lysosomal membrane integrity. spandidos-publications.comnih.gov

Annexin V Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis. spandidos-publications.com Studies have shown that the cytotoxic effects of MDL-72527 are associated with the onset of apoptosis, as detected by Annexin V binding. spandidos-publications.com

These assays have revealed that MDL-72527's ability to induce cell death in cancer cells is linked to its properties as a weak base, which causes it to accumulate in the acidic environment of lysosomes. aacrjournals.org This accumulation disrupts lysosomal function and integrity, triggering a cascade of events leading to apoptosis. aacrjournals.orgspandidos-publications.com

Gene Expression Analysis (e.g., qRT-PCR for SSAT mRNA)

Quantitative reverse transcription PCR (qRT-PCR) is a powerful technique used to measure the expression levels of specific genes. nih.govaatbio.com In the context of MDL-72527 research, qRT-PCR can be used to investigate how the compound affects the expression of genes involved in polyamine metabolism and cellular stress responses.

One key gene of interest is spermidine/spermine N¹-acetyltransferase (SSAT), an enzyme that acetylates spermidine and spermine, marking them for catabolism by polyamine oxidase. Changes in SSAT mRNA levels can indicate a cellular response to altered polyamine homeostasis. While direct studies measuring SSAT mRNA changes specifically in response to MDL-72527 are not detailed in the provided context, this methodology is a standard approach to understanding the broader cellular response to the inhibition of polyamine catabolism. researchgate.net

The general workflow for qRT-PCR involves:

Extraction of total RNA from cells.

Reverse transcription of RNA into complementary DNA (cDNA).

Amplification of the target cDNA using gene-specific primers in a real-time PCR instrument. nih.gov

The expression level of the target gene is typically normalized to that of a stable reference or "housekeeping" gene to ensure accurate quantification. nih.gov

Enzyme Activity Assays (e.g., PAO, SMOX)

Direct measurement of enzyme activity is crucial to confirm the inhibitory effect of MDL-72527 on its targets, polyamine oxidase (PAO) and spermine oxidase (SMOX). actanaturae.ru These assays typically measure the production of one of the reaction products, such as hydrogen peroxide.

A common method is the chemiluminescent enzyme-based assay. actanaturae.ruresearchgate.net This assay works as follows:

The enzyme (e.g., purified SMOX) is incubated with the inhibitor (MDL-72527) at various concentrations. researchgate.net

The substrate (e.g., spermine) is added to initiate the reaction. actanaturae.ru

The production of H₂O₂ is detected using a luminol-horseradish peroxidase (HRP) master mix, which generates a light signal. mdpi.com

The intensity of the chemiluminescence is measured and is proportional to the enzyme activity.

Using such assays, the inhibitory potency of MDL-72527 has been characterized. It acts as an irreversible inhibitor of SMOX, with reported IC₅₀ values in the range of 89-100 µM. researchgate.netnih.gov These enzyme activity assays are fundamental for characterizing the potency and selectivity of MDL-72527 and for screening new potential inhibitors of polyamine catabolism. nih.gov

Table 2: Summary of Methodological Approaches

Assay CategorySpecific MethodPurpose in MDL-72527 Research
Cell ViabilityTrypan Blue, MTT, LDH ReleaseTo quantify the cytotoxic effects of the compound.
Polyamine QuantificationHPLCTo measure changes in intracellular polyamine levels.
ROS DetectionFluorescent Probes (DHE, etc.)To assess the impact on cellular oxidative stress.
Apoptosis & LysosomesTEM, Acridine Orange, Annexin VTo investigate the mechanism of cell death, particularly lysosomal disruption.
Gene ExpressionqRT-PCRTo analyze changes in the expression of relevant genes like SSAT.
Enzyme ActivityChemiluminescent AssaysTo directly measure the inhibition of PAO and SMOX enzymes.

Rodent Models of Neurological Disorders

MDL-72527 has been extensively investigated in various rodent models of neurological disorders to explore its neuroprotective potential. These studies have provided significant insights into the role of polyamine metabolism in neurodegeneration.

In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with MDL-72527 resulted in markedly reduced motor deficits. nih.gov The compound was also shown to improve neuronal survival and preserve synapses. nih.gov Functionally, MDL-72527 treatment led to improved visual acuity in EAE mice. nih.gov

The neuroprotective effects of MDL-72527 have also been demonstrated in models of retinal damage. In mouse models of retinal excitotoxicity and diabetic retinopathy, inhibition of spermine oxidase (SMOX) by MDL-72527 reduced neurodegeneration. nih.gov Further studies in a mouse model of oxygen-induced ischemic retinopathy showed that MDL-72527 mitigated vaso-obliteration and neovascularization. nih.govnih.gov It also reduced vascular permeability. nih.govnih.gov

In a rat model of temporary focal cerebral ischemia, MDL-72527 demonstrated a neuroprotective role. The administration of the compound reduced the ischemic injury volume in both the cortex and subcortex. researchgate.net It also led to a reduction in brain edema formation in the cortex. researchgate.net These findings highlight the therapeutic potential of targeting polyamine catabolism in stroke. researchgate.net

Table 1: Effects of MDL-72527 in Rodent Models of Neurological Disorders

Model Animal Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Reduced motor deficits, improved neuronal survival, preserved synapses, improved visual acuity. nih.gov
Retinal Excitotoxicity Mouse Reduced neurodegeneration and neuroinflammation. nih.gov
Ischemic Retinopathy (OIR) Mouse Mitigated vaso-obliteration, reduced neovascularization and vascular permeability. nih.govnih.gov
Temporary Focal Cerebral Ischemia Rat Reduced ischemic injury volume and brain edema. researchgate.net

Cancer Xenograft and Transgenic Models

The role of MDL-72527 in cancer has been explored using xenograft and transgenic mouse models, particularly in the context of inflammation-driven cancers.

In a transgenic mouse model susceptible to colon tumors (Min mice) infected with enterotoxigenic Bacteroides fragilis (ETBF), MDL-72527 was shown to significantly decrease colon tumorigenesis. pnas.orgpnas.org This effect was associated with a reduction in chronic intestinal inflammation and proliferation. pnas.orgpnas.org These findings suggest that the inhibition of polyamine catabolism could be a potential chemopreventive strategy. pnas.orgpnas.org

Studies on cancer cell lines have also been conducted to understand the cytotoxic effects of MDL-72527. It has been observed to induce both apoptotic and non-apoptotic cell death in tumor cells. nih.gov Furthermore, multidrug-resistant cancer cells have shown significant sensitivity to the cytotoxic products generated from spermine oxidation, a process inhibited by MDL-72527. nih.gov

Table 2: Effects of MDL-72527 in Cancer Models

Model Animal/Cell Line Key Findings Reference
ETBF-infected Min Mice Mouse Significantly decreased colon tumorigenesis, reduced intestinal inflammation and proliferation. pnas.orgpnas.org
Colon Adenocarcinoma & Melanoma Cells Cell Lines Induced apoptotic and non-apoptotic cell death; higher sensitivity in multidrug-resistant cells. nih.govnih.gov

Histopathological and Immunohistochemical Analyses

Histopathological and immunohistochemical analyses have been crucial in elucidating the cellular and tissue-level effects of MDL-72527 in various disease models.

In the EAE mouse model of multiple sclerosis, immunofluorescence studies of the optic nerve showed that MDL-72527 treatment led to increased preservation of myelin and axonal proteins. mdpi.com Specifically, there was a significant preservation of myelin basic protein (MBP) and proteolipid protein (PLP) immunoreactivity in treated EAE mice. mdpi.com Electron microscopy further confirmed the preservation of myelin thickness and axonal integrity. mdpi.com In the retina of EAE mice, treatment reduced the EAE-induced increase in macrophages/microglia. nih.gov

In the ETBF-infected Min mouse model of colon cancer, hematoxylin (B73222) and eosin (B541160) (H&E) staining of intestinal tissue was used to evaluate histopathological features. pnas.org This analysis revealed that MDL-72527 treatment led to significantly lower scores for inflammation and proliferation compared to untreated, infected mice. pnas.org

Table 3: Histopathological and Immunohistochemical Findings with MDL-72527 Treatment

Model Analysis Type Key Findings Reference
EAE Mouse Model Immunohistochemistry, Electron Microscopy Preservation of myelin proteins (MBP, PLP) and axonal integrity in the optic nerve; reduced macrophage/microglia in the retina. nih.govmdpi.com
ETBF-infected Min Mice Histopathology (H&E Staining) Reduced scores for intestinal inflammation and proliferation. pnas.org

Biochemical Marker Analysis (e.g., tissue polyamine levels, conjugated acrolein)

Biochemical analyses have been instrumental in understanding the mechanism of action of MDL-72527, primarily through its effects on polyamine levels and the downstream products of their catabolism.

In a rat model of cerebral ischemia, treatment with MDL-72527 significantly reduced the ischemia-induced increase in tissue putrescine levels in both cortical and subcortical regions by an average of 45%. researchgate.net This was accompanied by a decrease in spermine and spermidine levels at the ischemic site. researchgate.net

Acrolein, a toxic aldehyde produced during polyamine oxidation, has been identified as a key mediator of cellular damage. In the EAE mouse model, upregulated acrolein conjugates in the retina were decreased by MDL-72527 treatment. nih.gov Similarly, in a mouse model of ischemic retinopathy, MDL-72527 suppressed the levels of acrolein-conjugated proteins. nih.govnih.gov This reduction in acrolein is associated with the vasoprotective effects of the compound. nih.govnih.gov

Table 4: Effects of MDL-72527 on Biochemical Markers

Model Marker Effect of MDL-72527 Reference
Rat Cerebral Ischemia Tissue Putrescine Reduced ischemia-induced increase by ~45%. researchgate.net
EAE Mouse Model Retinal Acrolein Conjugates Decreased elevated levels. nih.gov
Mouse Ischemic Retinopathy Retinal Acrolein-Conjugated Proteins Suppressed elevated levels. nih.govnih.gov

Current Challenges and Future Research Directions

Addressing Promiscuity and Potency Limitations

A significant challenge with MDL-72527 is its lack of specificity and relatively low potency. researchgate.net While it effectively inhibits both spermine (B22157) oxidase (SMO) and N1-acetylpolyamine oxidase (APAO), it is not selective for either isozyme. researchgate.netcaymanchem.comjst.go.jp This promiscuity makes it difficult to attribute observed biological effects to the inhibition of a single enzyme. For instance, MDL-72527 has been shown to inhibit the flavin-dependent amine oxidase lysine-specific demethylase 1 (LSD1), also known as KDM1A. researchgate.net

Furthermore, the potency of MDL-72527 varies between the PAO isozymes, with a significantly lower IC50 value for APAO (0.02 µM) compared to SMO (6.1 µM). caymanchem.com This difference in potency can complicate the interpretation of experimental results, especially when trying to elucidate the specific roles of SMO and APAO. The compound's utility as a therapeutic agent is also limited by its low potency and associated cytotoxicity at higher concentrations. researchgate.net

PropertyDescription
Promiscuity Inhibits multiple enzymes including SMO, APAO, and LSD1. researchgate.netcaymanchem.comjst.go.jp
Potency IC50 of 6.1 µM for SMO and 0.02 µM for APAO. caymanchem.com
Limitations Low potency and cytotoxicity hinder its therapeutic potential. researchgate.net

Development of Isozyme-Selective Polyamine Oxidase Inhibitors

The limitations of MDL-72527 highlight the critical need for the development of isozyme-selective PAO inhibitors. Such inhibitors would be invaluable tools for dissecting the distinct physiological and pathological roles of SMO and APAO. researchgate.netnih.gov MDL-72527 can serve as a lead compound in the design of these more selective inactivators. researchgate.netnih.gov

Recent research has focused on synthesizing new polyamine analogues with improved selectivity. For example, N8-butadienyl Spd has been shown to be a more potent inhibitor of SMO than MDL-72527. jst.go.jp The development of a diverse library of selective inhibitors will provide deeper insights into the specific functions of each PAO isozyme. researchgate.net

Elucidation of Polyamine Oxidase Structure and Regulation

A comprehensive understanding of the structure and regulation of polyamine oxidases is still lacking. researchgate.netnih.gov Detailed structural information is crucial for the rational design of potent and selective inhibitors. While the crystal structure of human SMO has been determined, further studies are needed to fully understand the regulatory mechanisms governing PAO activity. researchgate.net

Polyamines themselves are key regulators of various cellular processes, and their levels are tightly controlled through a complex interplay of synthesis, catabolism, and transport. researchgate.neteco-vector.com PAO is an integral part of the polyamine interconversion cycle, which maintains polyamine homeostasis. nih.gov Understanding how PAO expression and activity are regulated is essential for comprehending its role in both normal physiology and disease states.

Exploration of Novel Therapeutic Potentials Beyond Enzyme Inhibition

Recent studies have revealed that MDL-72527 possesses biological activities that are independent of its PAO inhibitory function. researchgate.net At concentrations higher than those required for PAO inactivation, MDL-72527 exhibits direct cytotoxic effects, including the induction of apoptosis. researchgate.netnih.gov This apoptotic effect has been attributed to its lysosomotropic properties, where it may cause the release of lysosomal enzymes into the cytosol, leading to oxidative stress and cell death. researchgate.net

Q & A

Q. What is the molecular mechanism by which MDL-72527 inhibits platelet activation?

MDL-72527 suppresses platelet activation by targeting intracellular calcium ([Ca²⁺]i) dynamics and reactive oxygen species (ROS) production. Experimental studies demonstrate that MDL-72527 (100 µM) inhibits collagen-related peptide (CRP)-induced [Ca²⁺]i influx by ~50%, attenuates ROS generation, and blocks surface expression of activation markers like P-selectin and activated αIIbβ3 integrin . These effects correlate with reduced phosphatidylserine exposure and platelet aggregation, suggesting a multi-target mechanism involving polyamine oxidase inhibition and oxidative stress mitigation .

Q. Which biomarkers are most reliable for evaluating MDL-72527's efficacy in suppressing platelet activation?

Key biomarkers include:

  • Intracellular Ca²⁺ levels : Measured using fluorescent dyes (e.g., Fluo-4 AM) and flow cytometry .
  • P-selectin exposure : Quantified via fluorescently labeled anti-P-selectin antibodies .
  • αIIbβ3 integrin activation : Detected using PAC-1 antibody binding .
  • ROS production : Assessed via DCFDA staining .
  • Phosphatidylserine exposure : Monitored using Annexin-V FITC . These parameters provide a comprehensive profile of platelet activation and apoptosis .

Q. What are the critical considerations for replicating in vitro studies on MDL-72527's antiplatelet effects?

  • Platelet isolation : Use citrate-anticoagulated blood from wild-type mice (10–12 weeks old) and isolate platelets via sequential centrifugation (200 × g, then 1,000 × g) in Tyrode’s buffer .
  • Drug incubation : Pre-incubate platelets with 100 µM MDL-72527 for 30 minutes prior to agonist stimulation (e.g., 2 µg/ml CRP) .
  • Controls : Include vehicle-only (e.g., DMSO) and agonist-only groups to isolate drug-specific effects .

Advanced Research Questions

Q. What experimental methodologies are recommended for assessing the inhibitory effects of MDL-72527 on platelet apoptosis?

  • Phosphatidylserine exposure : Use Annexin-V FITC staining with flow cytometry (λexem = 488/530 nm) .
  • Cell shrinkage : Measure forward scatter (FSC) reduction via flow cytometry, as apoptotic platelets exhibit decreased size .
  • Caspase activation : Combine MDL-72527 with caspase inhibitors (e.g., Z-VAD-FMK) to dissect apoptotic pathways .
  • Longitudinal assays : Track time-dependent changes in apoptosis markers (0–60 minutes post-agonist exposure) .

Q. How can researchers resolve contradictions in data regarding MDL-72527's dose-dependent effects across different platelet activation pathways?

  • Variable agonist selection : Test MDL-72527 against multiple agonists (e.g., CRP, thrombin, arachidonic acid) to identify pathway-specific responses .
  • Dose-response curves : Use concentrations ranging from 10–200 µM to determine EC50 values for each parameter (e.g., Ca²⁺ inhibition vs. ROS suppression) .
  • Statistical rigor : Apply multivariate regression to account for confounding variables (e.g., platelet donor variability, buffer composition) .

Q. What statistical approaches are appropriate for analyzing the temporal effects of MDL-72527 on platelet activation parameters?

  • Time-series analysis : Use repeated-measures ANOVA to compare changes in [Ca²⁺]i, P-selectin, and ROS over intervals (e.g., 0, 15, 30, 60 minutes) .
  • Correlation matrices : Calculate Pearson/Spearman coefficients to link ROS levels with downstream markers (e.g., phosphatidylserine exposure) .
  • Power analysis : Ensure sample sizes (n ≥ 5 replicates) to detect ≥20% effect sizes with α = 0.05 .

Q. How should researchers design controls to isolate MDL-72527-specific effects from background platelet variability?

  • Baseline controls : Measure activation markers in unstimulated platelets with/without MDL-72527 to assess spontaneous activity .
  • Agonist-matched controls : Include parallel experiments with alternative agonists (e.g., ADP) to rule out non-specific inhibition .
  • Vehicle controls : Use equivalent DMSO concentrations (e.g., 0.1%) to account for solvent effects on platelet membranes .

Q. How can computational modeling integrate with experimental data to predict MDL-72527's pharmacodynamic interactions?

  • Network pharmacology : Map MDL-72527’s targets (e.g., polyamine oxidases, ROS scavengers) using databases like STRING or KEGG .
  • Kinetic modeling : Simulate dose-response relationships for [Ca²⁺]i inhibition using tools like COPASI .
  • Machine learning : Train classifiers on multi-parameter datasets (e.g., Ca²⁺, ROS, integrin activation) to predict off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MDL-72527 free base
Reactant of Route 2
Reactant of Route 2
MDL-72527 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.